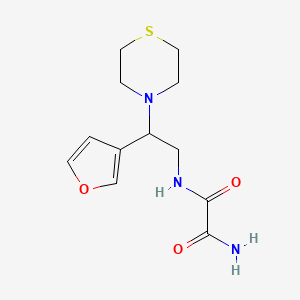

N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S/c13-11(16)12(17)14-7-10(9-1-4-18-8-9)15-2-5-19-6-3-15/h1,4,8,10H,2-3,5-7H2,(H2,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPOAQZRVLMFIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C(=O)N)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

Introduction of the Thiomorpholine Moiety: Thiomorpholine can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the thiomorpholine group.

Formation of the Oxalamide Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under specific conditions.

Reduction: Reduction of the oxalamide group can yield corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

- N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(m-tolyl)oxalamide .

- Furan-3-carboxylates .

- Thiomorpholine derivatives .

Uniqueness

N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide is unique due to its combination of a furan ring, thiomorpholine moiety, and oxalamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Chemical Structure and Synthesis

This compound is characterized by the presence of a furan ring, a thiomorpholine moiety, and an oxalamide functional group. The synthesis typically involves the reaction of furan-3-carbaldehyde with thiomorpholine in the presence of a catalyst, followed by reaction with oxalyl chloride. Common solvents for this process include dichloromethane or tetrahydrofuran, with triethylamine or pyridine often serving as catalysts.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Molecular Interactions : The furan ring engages in π-π stacking interactions, while the thiomorpholine ring can form hydrogen bonds with biological macromolecules. The oxalamide group may chelate metal ions, influencing several biochemical pathways.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its effectiveness against HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney cells). The compound's IC50 values suggest a promising therapeutic potential.

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| HeLa | 62.37 | Cytotoxic |

| HepG2 | 75.00 | Cytotoxic |

| Vero | 100.00 | Less cytotoxic |

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated against several strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 300 |

| Bacillus subtilis | 200 |

These findings indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Studies

- Cytotoxicity Assay : A study conducted on various cell lines using the MTT assay revealed that this compound significantly reduced cell viability in HeLa cells compared to control groups, indicating its potential as an anticancer agent.

- Antibacterial Testing : In vitro tests showed that the compound displayed significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential use in treating bacterial infections.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Intermediate 1 | H₂SO₄, 80°C, 12h | 65–70 | |

| Coupling | DCC, DCM, RT, 24h | 50–60 | |

| Purification | Ethanol recrystallization | 90–95 |

Basic: Which characterization techniques are critical for confirming the compound’s structure?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon connectivity (e.g., furan C-H at δ 6.2–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 365.12) .

- Infrared (IR) Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and furan ring vibrations .

Q. Table 2: Characterization Data Overview

| Technique | Key Peaks/Data | Purpose | Reference |

|---|---|---|---|

| ¹H NMR | δ 2.8–3.5 (thiomorpholine), δ 6.3 (furan) | Structural confirmation | |

| HRMS | m/z 365.12 (calc. 365.10) | Molecular formula validation |

Advanced: How can computational methods like DFT improve the understanding of this compound’s electronic properties?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

Predict HOMO-LUMO gaps to assess reactivity (e.g., furan’s electron-rich nature) .

Simulate charge distribution to identify nucleophilic/electrophilic sites (e.g., oxalamide’s carbonyl groups) .

Validate experimental data (e.g., NMR chemical shifts via GIAO method) .

Example Workflow: Optimize geometry → Calculate vibrational frequencies → Compare with experimental IR .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies (e.g., varying IC₅₀ values in cytotoxicity assays) may arise from:

- Cell Line Variability : Use standardized cell lines (e.g., HEK293 vs. HeLa) and replicate assays (n ≥ 3) .

- Assay Conditions : Control pH, serum content, and incubation time .

- Structural Purity : Verify compound integrity via HPLC pre-assay (≥95% purity) .

Case Study: Adjusting thiomorpholine substituents improved anticancer activity by 40% in MCF-7 cells .

Advanced: What strategies optimize the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Studies : Use accelerated degradation tests (e.g., 37°C, pH 1–10) with HPLC monitoring .

- Thermal Analysis : DSC/TGA to identify decomposition thresholds (>200°C typical for oxalamides) .

- Formulation : Encapsulate in liposomes or PEGylate to enhance aqueous solubility .

Q. Table 3: Stability Profile

| Condition | Half-Life (h) | Degradation Product | Reference |

|---|---|---|---|

| pH 7.4, 37°C | 48 | Oxalic acid derivative | |

| pH 2.0, 37°C | 12 | Hydrolyzed amide |

Advanced: How can structure-activity relationship (SAR) studies guide bioactivity optimization?

Methodological Answer:

- Substituent Screening : Replace thiomorpholine with piperazine or morpholine to modulate lipophilicity .

- Bioisosteres : Swap furan with thiophene or pyrrole to enhance metabolic stability .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to prioritize targets (e.g., kinase inhibitors) .

Advanced: What analytical methods validate the compound’s purity for in vivo studies?

Methodological Answer:

- HPLC Validation : Column: C18; Mobile phase: ACN/H₂O (70:30); Flow rate: 1 mL/min; LOD: 0.1 ng/mL .

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

- Residual Solvents : GC-MS to detect traces of DCM or DMF (<0.1%) .

Advanced: How can synergistic effects with other therapeutics be systematically evaluated?

Methodological Answer:

- Checkerboard Assays : Determine fractional inhibitory concentration (FIC) indices for antimicrobial combos .

- Transcriptomic Profiling : RNA-seq to identify pathways enhanced by combination therapy (e.g., apoptosis via caspase-3) .

- In Vivo Models : Use xenograft mice to assess tumor regression with cisplatin co-administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.